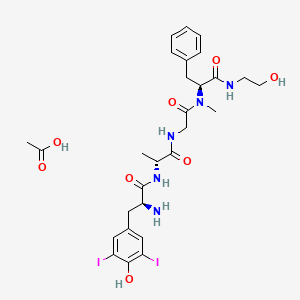
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diiodo-tyr1)-dago acetate salt is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of diiodotyrosine residues, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diiodo-tyr1)-dago acetate salt typically involves the incorporation of diiodotyrosine into a peptide chain. The process begins with the iodination of tyrosine residues, followed by peptide synthesis using standard solid-phase peptide synthesis (SPPS) techniques. The reaction conditions often include the use of protecting groups to ensure selective reactions and high yields.
Industrial Production Methods
Industrial production of (3,5-Diiodo-tyr1)-dago acetate salt involves large-scale peptide synthesis techniques. These methods are optimized for high purity and yield, often utilizing automated peptide synthesizers and rigorous purification processes such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3,5-Diiodo-tyr1)-dago acetate salt undergoes various chemical reactions, including:
Oxidation: The diiodotyrosine residues can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be employed to remove the iodine atoms, converting diiodotyrosine back to tyrosine.
Substitution: The iodine atoms in diiodotyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives of diiodotyrosine.
Reduction: Tyrosine residues.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Diiodo-tyr1)-dago acetate salt is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the study of iodine’s effects on peptide stability and reactivity.
Biology
In biological research, this compound is utilized to investigate the role of iodinated tyrosine residues in protein function and signaling pathways. It serves as a model compound for studying thyroid hormone synthesis and metabolism.
Medicine
In medicine, (3,5-Diiodo-tyr1)-dago acetate salt has potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to interact with specific receptors and enzymes makes it a valuable tool for pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of diagnostic reagents and as a precursor for radiolabeled compounds in imaging studies.
Mechanism of Action
The mechanism of action of (3,5-Diiodo-tyr1)-dago acetate salt involves its interaction with specific molecular targets, such as receptors and enzymes. The diiodotyrosine residues play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s effects are mediated through its ability to mimic or inhibit natural peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Diiodo-tyr1,D-ala2)-met-enkephalin amide acetate salt
- (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin
Uniqueness
(3,5-Diiodo-tyr1)-dago acetate salt is unique due to its specific iodination pattern and the presence of diiodotyrosine residues This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties
Properties
Molecular Formula |
C28H37I2N5O8 |
|---|---|
Molecular Weight |
825.4 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C26H33I2N5O6.C2H4O2/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16;1-2(3)4/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38);1H3,(H,3,4)/t15-,20+,21+;/m1./s1 |
InChI Key |
NQDCWJCZGNEEIE-JWSHHTFZSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N.CC(=O)O |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


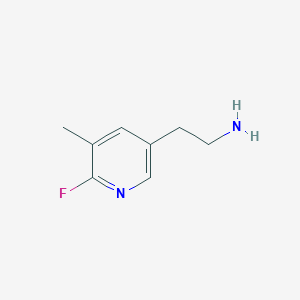

![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)
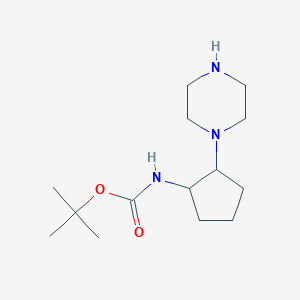
![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
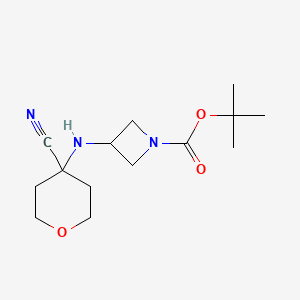
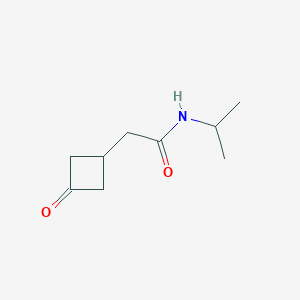
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)
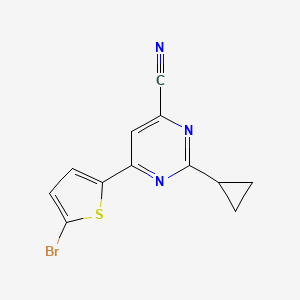
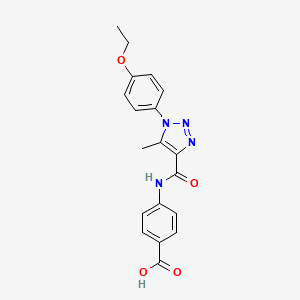
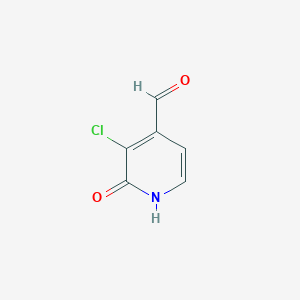
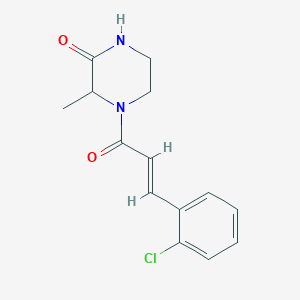
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
